2-(piperidine-1-carbonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(piperidine-1-carbonyl)pyridine is a heterocyclic compound that features a pyridine ring fused with a piperidine ring through a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(piperidine-1-carbonyl)pyridine typically involves the reaction of 2-lithiopyridine with commercially available esters. This reaction is carried out under controlled conditions to ensure high yield and purity of the product . Another method involves the use of photochemical reactions to obtain bicyclic piperidinones from dienes via [2 + 2] intramolecular cycloaddition, which can then be converted into this compound by reduction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques. This method allows for the rapid and efficient production of the compound by reacting 2-lithiopyridine with esters in a continuous flow reactor .
Chemical Reactions Analysis
Types of Reactions: 2-(piperidine-1-carbonyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The compound can participate in substitution reactions, particularly N-arylation of aliphatic amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Copper(I) iodide (CuI) is often used as a catalyst for N-arylation reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding alcohols.
Substitution: N-arylated derivatives of this compound.
Scientific Research Applications
2-(piperidine-1-carbonyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(piperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand in metal-catalyzed reactions, facilitating the formation of new chemical bonds. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects .
Comparison with Similar Compounds
2-Pyridone: A key heterocycle with extensive applications in biology, natural compounds, dyes, and fluorescent materials.
Piperidine Derivatives: These compounds are widely used in medicinal chemistry and have significant pharmacological activities.
Uniqueness: 2-(piperidine-1-carbonyl)pyridine is unique due to its combined pyridine and piperidine structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
piperidin-1-yl(pyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(10-6-2-3-7-12-10)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWVIKAWHDUJFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.